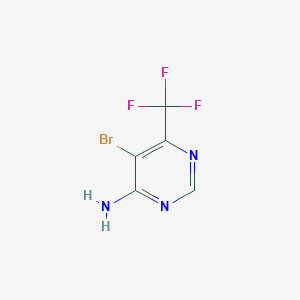

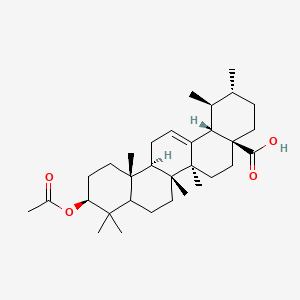

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Vue d'ensemble

Description

L’acétate d’acide ursolique, également connu sous le nom d’acide acétyl-ursolique, est un triterpénoïde pentacyclique naturel. Il est dérivé de l’acide ursolique, que l’on trouve dans diverses plantes, y compris les racines aériennes de Ficus microcarpa. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acétate d’acide ursolique peut être synthétisé par acétylation de l’acide ursolique. Le procédé implique généralement la réaction de l’acide ursolique avec l’anhydride acétique en présence d’un catalyseur tel que la pyridine. La réaction est effectuée sous reflux, ce qui conduit à la formation d’acétate d’acide ursolique.

Méthodes de production industrielle : La production industrielle d’acétate d’acide ursolique suit des principes similaires, mais à plus grande échelle. Le procédé implique l’extraction de l’acide ursolique à partir de sources végétales, suivie de sa modification chimique par acétylation. Les conditions de réaction sont optimisées pour assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate d’acide ursolique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés présentant des activités biologiques améliorées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à de nouveaux composés présentant des avantages thérapeutiques potentiels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant les propriétés du composé.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits :

4. Applications de la recherche scientifique

Chimie : Il sert de précurseur à la synthèse d’autres composés bioactifs.

Biologie : Il présente une cytotoxicité contre les cellules cancéreuses, ce qui en fait un candidat pour le développement de médicaments anticancéreux.

Médecine : Ses propriétés anti-inflammatoires et antimicrobiennes sont explorées pour des applications thérapeutiques.

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for synthesizing other bioactive compounds.

Biology: It exhibits cytotoxicity against cancer cells, making it a candidate for anticancer drug development.

Medicine: Its anti-inflammatory and antimicrobial properties are being explored for therapeutic applications.

Industry: It is used in the formulation of cosmetics and health supplements due to its antioxidant properties.

Mécanisme D'action

Le mécanisme d’action de l’acétate d’acide ursolique implique plusieurs cibles et voies moléculaires :

Anti-inflammatoire : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires telles que la cyclooxygénase.

Anticancéreux : Il induit l’apoptose dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale.

Antimicrobien : Il perturbe l’intégrité de la membrane cellulaire des microbes, ce qui conduit à leur mort.

Comparaison Avec Des Composés Similaires

L’acétate d’acide ursolique est comparé à d’autres triterpénoïdes pentacycliques tels que l’acide oléanolique et l’acide bétulique :

Acide ursolique : Le composé parent, connu pour son large spectre d’activités biologiques.

Acide oléanolique : Structure similaire, mais différente en termes de position des groupes fonctionnels, ce qui conduit à des variations de l’activité biologique.

Acide bétulique : Un autre triterpénoïde présentant de puissantes propriétés anticancéreuses, mais des cibles moléculaires différentes.

L’acétate d’acide ursolique se distingue par sa combinaison unique d’activités biologiques et d’applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23?,24-,25+,26+,29+,30-,31-,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFUCJXOLZAQNH-ISPSOPIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

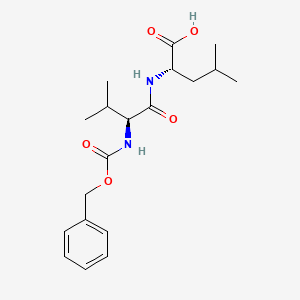

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)

![(2S)-2-[[(2S,3R)-2-Azaniumyl-3-hydroxybutanoyl]amino]-3-phenylpropanoate](/img/structure/B7980358.png)

![(2S)-2-[[(2S)-2-azaniumyl-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate](/img/structure/B7980363.png)

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride](/img/structure/B7980382.png)

![tert-butyl N-methyl-N-[(2R)-piperidin-2-yl]carbamate](/img/structure/B7980412.png)

![2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7980435.png)